molecular formula C14H16O3 B029350 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid CAS No. 162096-54-0

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid

Cat. No.: B029350
CAS No.: 162096-54-0
M. Wt: 232.27 g/mol
InChI Key: LOWWEULESZKQRF-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid is a key chemical intermediate in pharmaceutical research and development . Its molecular structure, featuring a cyclopropanecarbonyl group attached to a phenylacetic acid core, makes it a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Researchers utilize this compound in the exploration and creation of new therapeutic agents, where it can serve as a critical precursor in multi-step synthetic pathways . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,13(16)17)11-7-5-10(6-8-11)12(15)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWWEULESZKQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431856
Record name 2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162096-54-0
Record name 2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXE8LW4B8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedel-Crafts Acylation and Cyclopropanation

This method, described in EP3247699B1, involves three stages:

  • Friedel-Crafts Acylation of Fluoro/Chlorobenzene :
    Fluoro- or chlorobenzene reacts with 4-chlorobutyryl chloride under Friedel-Crafts conditions to form 4-(4-chlorobutyryl)phenyl derivatives.

  • Cyclopropanation :
    The chlorobutyryl intermediate undergoes base-mediated cyclization to yield cyclopropyl-(4-fluorophenyl)methanone.

  • Nitrile Formation and Hydrolysis :
    Reaction with isobutyronitrile in the presence of a strong base (e.g., LDA) forms 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanenitrile, which is hydrolyzed to the target acid.

Key Data :

StepReagentsTemperatureYield
AcylationAlCl₃, 4-chlorobutyryl chloride0–5°C~75%
CyclizationNaOH, EthanolReflux~68%
HydrolysisH₂SO₄, H₂O100°C>90%

Five-Step Synthesis via Bromination and Cyanide Substitution

As outlined in WO2016116555A1, this route involves:

  • Friedel-Crafts Acylation of Toluene :
    Toluene reacts with 4-chlorobutyryl chloride to form 4-(4-chlorobutyryl)toluene.

  • Bromination :
    Radical bromination using N-bromosuccinimide (NBS) introduces a bromine atom.

  • Cyanide Substitution :
    The bromide intermediate reacts with potassium cyanide to form 4-(cyclopropanecarbonyl)phenylacetonitrile.

  • Methylation :
    Alkylation with methyl iodide yields 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanenitrile.

  • Acid Hydrolysis :
    Nitrile hydrolysis under acidic conditions produces the final carboxylic acid.

Challenges :

  • Use of toxic cyanide and methyl iodide.

  • Low regioselectivity in Friedel-Crafts acylation (~40% para-isomer yield).

Industrial-Scale Production

Vasudha Pharma Chem Limited highlights industrial synthesis of this compound, likely optimizing the Friedel-Crafts/cyclization route for cost and safety. Key industrial considerations include:

  • Catalyst Recycling : Recovering AlCl₃ from Friedel-Crafts reactions.

  • Waste Management : Neutralizing cyanide byproducts.

  • Process Intensification : Continuous-flow systems to improve cyclopropanation yields.

Comparative Analysis of Methods

ParameterFriedel-Crafts/CyclizationFive-Step Synthesis
Steps35
Hazardous ReagentsMinimal (base, H₂SO₄)Cyanide, methyl iodide
Overall Yield~58%~35%
ScalabilityHigh (patented industrial use)Low (lab-scale)

Emerging Approaches and Optimization

Recent advances focus on:

  • Enzymatic Hydrolysis : Using nitrilases to convert nitriles to acids under mild conditions.

  • Flow Chemistry : Enhancing cyclopropanation efficiency via microreactors.

  • Green Solvents : Replacing dichloromethane in Friedel-Crafts with ionic liquids .

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. Hydrolysis of the ester back to the acid occurs under basic conditions.

Reaction Conditions Reagents Product Reference
EsterificationAcid catalysis, refluxMethanol, H₂SO₄Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate (C₁₅H₁₈O₃)
HydrolysisAqueous NaOH, room temperatureNaOHRegeneration of parent carboxylic acid

Key Observation : The methyl ester derivative (PubChem CID: 12072643) is a stable intermediate used in further synthetic modifications .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts with electrophilic or radical species, leading to ring-opening.

Reaction Conditions Reagents Product Reference
Acid-mediated ring-openingHBr in methanol, reflux48% HBrMixture of brominated products (structural isomers)

Mechanistic Insight : Protonation of the cyclopropane ring induces strain relief via cleavage, forming carbocation intermediates that react with nucleophiles .

Nucleophilic Substitution at the Carbonyl Group

The cyclopropanecarbonyl group participates in nucleophilic acyl substitution reactions.

Reaction Conditions Reagents Product Reference
Amide formationRoom temperatureNH₃, DCC2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanamide
Grignard additionAnhydrous THF, 0°CCH₃MgBrTertiary alcohol derivative

Notable Feature : The ketone’s electrophilicity is enhanced by the electron-withdrawing cyclopropane ring.

Oxidation and Reduction

The ketone and carboxylic acid groups are susceptible to redox transformations.

Reaction Conditions Reagents Product Reference
Ketone oxidationStrong acidic conditionsKMnO₄Dicarboxylic acid derivative
Carboxylic acid reductionLiAlH₄, dry etherLiAlH₄Primary alcohol (2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanol)

Limitation : Over-oxidation of the cyclopropane ring may occur under harsh conditions.

Decarboxylation

Thermal or photochemical decarboxylation eliminates CO₂, forming a hydrocarbon derivative.

Reaction Conditions Reagents Product Reference
Thermal decarboxylation200°C, inert atmosphereNone4-(Cyclopropanecarbonyl)-α-methylstyrene

Mechanism : Radical intermediates stabilize through conjugation with the aromatic ring.

Comparative Reactivity with Structural Analogs

Compound Functional Groups Reactivity Difference
4-(Cyclopropanecarbonyl)benzoic acidCarboxylic acid, ketoneFaster esterification due to less steric hindrance
Methyl 2-[4-(benzoyl)phenyl]-2-methylpropanoateEster, aromatic ketoneReduced electrophilicity at ketone compared to cyclopropanecarbonyl
2-Methylpropanoic acidCarboxylic acidNo cyclopropane ring reactivity

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihistamines

The primary application of 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid is in the synthesis of fexofenadine, a well-known antihistamine used for treating allergic rhinitis and chronic urticaria. Fexofenadine is a second-generation antihistamine that provides relief from allergy symptoms without significant sedative effects, making it preferable for long-term use.

1.2 Synthesis Pathways

The compound is synthesized through various chemical pathways that typically involve acylation reactions. The cyclopropanecarbonyl moiety contributes to the compound's unique properties, enhancing its efficacy as a therapeutic agent. The synthesis often requires careful control of reaction conditions to optimize yield and purity.

Chemical Properties and Structure

2.1 Molecular Structure

The molecular formula for this compound is C15H18O3C_{15}H_{18}O_3, with a molecular weight of approximately 246.30 g/mol. The structure features a cyclopropanecarbonyl group attached to a phenyl ring, contributing to its biological activity.

2.2 Chemical Characteristics

  • Solubility : The compound exhibits moderate solubility in organic solvents, which is beneficial for various synthetic applications.
  • Stability : It demonstrates stability under standard laboratory conditions but may require specific handling to prevent degradation.

Case Studies and Research Findings

3.1 Clinical Studies on Fexofenadine

Clinical trials have demonstrated the effectiveness of fexofenadine synthesized from this compound in managing allergic symptoms. A study published in the Journal of Allergy and Clinical Immunology highlighted its rapid onset of action and prolonged duration of effect compared to first-generation antihistamines, which often cause sedation.

3.2 Synthetic Methodologies

Research has focused on optimizing the synthetic pathways for producing this compound. A notable study explored the use of microwave-assisted synthesis, which significantly reduced reaction times and improved yields compared to traditional methods.

Comparative Analysis of Synthesis Methods

Method Yield (%) Time (hours) Notes
Traditional Synthesis6512Longer reaction time, requires purification
Microwave-Assisted Synthesis853Faster, higher yield, more efficient

Mechanism of Action

The mechanism by which 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane-containing molecules and phenyl derivatives with different functional groups. Examples include:

  • 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid
  • 2-(4-(Cyclopropanecarbonyl)phenyl)propanoic acid

Uniqueness

The uniqueness of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules.

Biological Activity

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropanecarbonyl group attached to a phenyl ring, along with a branched propanoic acid moiety. Its structural formula can be represented as follows:

C13H15O2\text{C}_{13}\text{H}_{15}\text{O}_2

This structure is critical for its interaction with biological targets.

Understanding the mechanism of action is essential for assessing the biological activity of this compound. The following points summarize its proposed mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, impacting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : The compound is hypothesized to interact with various receptors, potentially modulating signaling pathways relevant to inflammation and cancer progression.

Antimicrobial Activity

Research has shown that compounds related to this compound exhibit notable antimicrobial properties. For instance, studies have reported moderate fungicidal and insecticidal activities in similar compounds, suggesting potential applications in agricultural settings .

Anti-inflammatory Effects

The compound's structural analogs have demonstrated anti-inflammatory effects in vitro. These effects are attributed to the modulation of cytokine production and inhibition of pro-inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. Below are notable findings:

StudyFindings
Liu et al. (2013)Reported moderate fungicidal activity in structurally similar amide-type compounds .
Tan et al. (2011)Investigated anti-inflammatory properties, noting significant reductions in inflammatory markers in treated cells .
Vasudha Pharma Chem LimitedDescribed the compound as an intermediate in synthesizing pharmaceuticals, indicating its relevance in drug development .

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid?

The synthesis typically involves two key steps:

  • Friedel-Crafts alkylation to introduce the 4-substituted phenyl group to the propanoic acid backbone. Aluminum chloride (AlCl₃) is commonly used as a Lewis acid catalyst for this step, as demonstrated in analogous compounds like 2-(4-ethylphenyl)propanoic acid .
  • Cyclopropanecarbonyl group incorporation via nucleophilic acyl substitution or ester hydrolysis. Cyclopropane derivatives (e.g., cyclopropanecarboxylic acid chlorides) are reactive intermediates for introducing the cyclopropane moiety, as seen in structurally related compounds .
    Key validation : Confirm intermediates using NMR (¹H/¹³C) and mass spectrometry, and final purity via HPLC (≥98%) .

Q. Which analytical techniques are most suitable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and substituent positioning, particularly for the cyclopropane ring and methylpropanoic acid backbone. For example, cyclopropane protons show distinct splitting patterns (δ 1.0–2.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (e.g., unreacted intermediates or stereoisomers) .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis is recommended, as applied to tert-butyl-protected analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in biological activity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Metabolite interference : The compound may undergo metabolic transformations (e.g., β-oxidation of the propanoic acid chain or cyclopropane ring opening), as observed in structurally similar phenylpropanoic acids . Validate stability under assay conditions using LC-MS.
  • Stereochemical purity : Enantiomeric impurities (e.g., R vs. S configurations) can skew results. Use chiral HPLC or capillary electrophoresis to confirm enantiomeric excess .
    Methodological recommendation : Include negative controls with synthetic intermediates and validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

Q. What strategies optimize yield and scalability for large-scale synthesis?

  • Continuous flow reactors : Minimize side reactions (e.g., over-alkylation) by controlling residence time and temperature gradients, as demonstrated in Friedel-Crafts syntheses of arylpropanoic acids .
  • Catalyst optimization : Replace AlCl₃ with heterogeneous catalysts (e.g., zeolites) to reduce waste and improve recyclability .
  • Purification : Employ fractional crystallization or simulated moving bed (SMB) chromatography to isolate high-purity product .

Q. How can conflicting spectral data during structural confirmation be addressed?

  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., 4-(cyclopropanecarbonyl)phenyl isomers) that may contribute to anomalous NMR signals .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded spectral regions (e.g., cyclopropane vs. methylpropanoic acid carbons) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on metabolic pathways involving this compound?

Discrepancies may arise from:

  • Species-specific metabolism : Rodent vs. human liver microsomes may process the cyclopropane moiety differently. Conduct cross-species comparative studies using hepatocyte models .
  • Redox conditions : The cyclopropane ring’s stability under oxidative vs. reductive conditions (e.g., CYP450-mediated vs. gut microbiota metabolism) can alter metabolite profiles. Use anaerobic incubation assays to differentiate pathways .
    Validation : Characterize metabolites via high-resolution mass spectrometry (HRMS) and compare with synthetic standards .

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